3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
“3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile” is a chemical compound. It’s employed as an intermediate for pharmaceutical . Trifluoromethylpyridine (TFMP) and its derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular formula of this compound is C6H4ClF3N2 . The InChI Key is HABKYPVMMHBOIW-UHFFFAOYSA-N . The SMILES representation is NC1=C (Cl)N=CC (=C1)C (F) (F)F .Physical and Chemical Properties Analysis
The compound is slightly soluble in water . The molecular weight is 196.56 g/mol .Scientific Research Applications
Antianaphylactic Activity
Some derivatives of thieno[2,3-b]pyridine, including 3-amino-thieno[2,3-b]pyridine-2-carbonitriles, have been found to exhibit antianaphylactic activity. These compounds were synthesized and evaluated for their potential use in addressing allergic responses (Wagner et al., 1993).
Synthesis and Derivatives Formation
Various derivatives of thieno[2,3-b]pyridines have been synthesized for different applications, including as intermediates in the production of kinase inhibitors. A study outlined the scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, showcasing their utility in the field of medicinal chemistry (Tumey et al., 2008).
Antimicrobial and Antifungal Activities
Some thieno[2,3-b]pyridine derivatives have shown antimicrobial and antifungal activities, making them candidates for development into new therapeutics. Their structures and biological activities were assessed, highlighting their potential in addressing infectious diseases (El-Essawy et al., 2010).
Cyclization and Bioactivity Analysis
The cyclization of thieno[2,3-b]pyridine derivatives, such as N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, has been studied. These compounds' potential biological activities were also analyzed in silico, providing insights into their possible therapeutic applications (Chigorina et al., 2019).
Synthesis of Fused Heterocycles
The synthesis of new heterocycles based on thieno[2,3-b]pyridine was explored. These heterocycles have potential applications in various fields of chemistry, particularly in the development of novel compounds with specific properties (Bakhite et al., 2005).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Mechanism of Action
Mode of Action
Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the synthesis of novel molecules, suggesting that this compound may also be involved in complex biochemical reactions .
Pharmacokinetics
Its chemical properties, such as a predicted boiling point of 2457±350 °C and a density of 1429±006 g/cm3, suggest that it may have good bioavailability .
Properties
IUPAC Name |
3-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N4S/c15-9-2-7(14(16,17)18)5-21-11(9)12-10(20)8-1-6(3-19)4-22-13(8)23-12/h1-2,4-5H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLYQZCYVASDBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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